molecular formula C20H21N3O2S B2817324 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 851131-77-6

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2817324
CAS No.: 851131-77-6
M. Wt: 367.47
InChI Key: LMQWBALHSFWHKC-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a methoxyphenyl group

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)23-11-10-21-20(23)26-13-19(24)22-16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWBALHSFWHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds with a benzimidazole ring structure.

    Imidazoles: Compounds with an imidazole ring structure.

    Thioacetamides: Compounds with a thioacetamide group.

Uniqueness

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to the combination of its structural features, including the imidazole ring, sulfanyl group, and methoxyphenylacetamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An imidazole ring
  • A methoxyphenyl group
  • A sulfanyl linkage

This unique arrangement contributes to its biological properties and interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings are known to interact with various enzymes. For instance, imidazole derivatives have shown inhibition of kinases and other enzymes involved in cancer progression .
  • Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, providing potential neuroprotective effects .
  • Anticancer Properties : Preliminary studies suggest that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and cervical carcinoma cells .

Biological Activity Data

Activity TypeTarget/EffectReference
Enzyme InhibitionKinases (e.g., Abl kinase)
AntioxidantFree radical scavenging
AntiproliferativeHuman cervix carcinoma (HeLa) cells
CytotoxicityMurine leukemia cells

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Research on imidazole derivatives has demonstrated their ability to inhibit cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest. For example, a study showed that a structurally similar compound exhibited an IC50 value of 9.6 μM against endothelial cells, indicating significant cytotoxicity .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of similar compounds. These studies often reveal the pharmacokinetics and biodistribution of the drug, which are crucial for understanding its potential clinical applications.
  • Molecular Docking Studies : Computational analyses have indicated that this compound may effectively bind to specific targets within cancer cells, enhancing its potential as a therapeutic agent. Docking studies have revealed favorable interactions with ATP-binding sites in kinases .

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